molecular formula C24H18FN3O2 B2439129 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-73-3

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2439129
CAS No.: 901268-73-3
M. Wt: 399.425
InChI Key: OBSUMUDXEOZOKV-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline derivative with methoxyphenyl and fluoro substituents. Pyrazoloquinolines are a type of heterocyclic aromatic organic compound with a pyrazole ring fused to a quinoline ring. The methoxyphenyl groups suggest that this compound may have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions and can influence the physical and chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazoloquinoline core with methoxyphenyl groups at the 3 and 1 positions, and a fluoro group at the 8 position. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The methoxy groups could potentially be demethylated under certain conditions, and the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and fluoro groups could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Photophysical and Electrochemical Properties

The influence of fluorine on photophysical and electrochemical properties has been explored in various studies. Fluorinated 1H-pyrazolo[4,3-c]quinoline derivatives, including those with methoxyphenyl substituents, have been investigated for their photophysical (such as absorption and emission spectra, quantum efficiency, and fluorescence lifetimes) and electrochemical (oxidation potentials) properties. The introduction of fluorine atoms into the 1H-pyrazolo[4,3-c]quinoline molecule modifies its properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule can be tuned by the distance-dependent electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and maintaining high fluorescence yield even in the presence of strong acids (Szlachcic & Uchacz, 2018).

Molecular Interactions and Imaging

Quinoline derivatives, including those similar to the mentioned compound, have been synthesized and studied for their interactions with proteins and potential applications in mammalian cell imaging. These compounds exhibit properties that allow them to bind with protein molecules, indicating their utility as fluorophores for cellular imaging applications (Majumdar et al., 2014).

Antitubercular and Antibacterial Activity

Research has also explored the antitubercular and antibacterial activity of fluorine-containing quinoline–pyrazole hybrid derivatives. Certain derivatives have shown significant activity against Mycobacterium tuberculosis and common pathogenic bacterial strains. The introduction of fluorine, particularly in specific positions on the quinoline scaffold, enhances the inhibitory activity, offering a promising avenue for developing new antibacterial agents (Nayak et al., 2016).

Synthesis and Chemical Transformations

The synthesis of novel quinoline derivatives, including pyrazoloquinolines, and their chemical transformations have been extensively studied. These investigations provide insights into the regioselective synthesis of such compounds and their potential applications in developing new materials and molecules with specific optical, electronic, or biological properties (Aleksanyan & Hambardzumyan, 2013).

Fluorophores for Light-Emitting Devices

Fluorinated pyrazolo[4,3-c]quinoline derivatives are considered highly efficient organic fluorescent materials suitable for light-emitting devices. Their stable fluorescence in various solvents and potential for minimal phototoxicity make them attractive for applications in organic light-emitting diodes (OLEDs) and other photoluminescent applications (Gondek et al., 2010).

Future Directions

The study of pyrazoloquinoline derivatives is an active area of research, and this particular compound could have potential applications in medicinal chemistry or materials science. Future research could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name

8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-18-9-7-17(8-10-18)28-24-20-13-16(25)6-11-22(20)26-14-21(24)23(27-28)15-4-3-5-19(12-15)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUMUDXEOZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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